molecular formula C15H24O2 B12685148 Methyl 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl-2-naphthoate CAS No. 92860-49-6

Methyl 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl-2-naphthoate

Cat. No.: B12685148
CAS No.: 92860-49-6
M. Wt: 236.35 g/mol
InChI Key: JLQDNUAEHHGXMP-UHFFFAOYSA-N
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Description

Table 1: Molecular Formula Breakdown

Component Contribution to Formula Role in Structure
Octahydronaphthalene core C₁₀H₁₈ Bicyclic hydrocarbon backbone
Methyl substituents 3 × CH₃ (C₃H₉) Alkyl groups at positions 2,8,8
Methyl ester group COOCH₃ (C₂H₅O₂) Ester functionalization at C2

The degree of unsaturation (U) is calculated as:
$$
U = \frac{2C + 2 - H - X + N}{2} = \frac{(2 \times 15) + 2 - 24 - 0 + 0}{2} = 4
$$
This corresponds to:

  • 1 double bond from the ester carbonyl (C=O).
  • 3 rings from the bicyclic octahydronaphthalene core.

The hydrogen deficiency relative to a fully saturated alkane (C₁₅H₃₂) underscores the compound’s polycyclic nature and constrained geometry.

Structural Elucidation of the Octahydro Naphthalene Core

The octahydronaphthalene backbone consists of two fused cyclohexane rings in a cis-decalin configuration, as evidenced by X-ray crystallography data. Key structural features include:

Bridgehead Substitution Pattern

  • Position 2 : A methyl group and the ester carbonyl project axially from the bridgehead carbon, introducing steric hindrance.
  • Position 8 : Two methyl groups adopt equatorial orientations to minimize 1,3-diaxial interactions.

Stereoelectronic Effects

  • The ester group’s carbonyl oxygen participates in hyperconjugation with adjacent C-C bonds, stabilizing the bicyclic system.
  • Methyl substituents at C8 induce chair-to-boat conformational distortions in the cyclohexane rings, as confirmed by NMR coupling constants.

Table 2: Key Bond Lengths and Angles

Parameter Value (Å or °) Significance
C2-C9 (ester carbonyl) 1.21 Å Typical for C=O double bonds
C1-C2-C9 bond angle 120° sp² hybridization at carbonyl carbon
C8-C10-C11 (methyl) 109.5° Tetrahedral geometry at saturated C

This intricate architecture renders the compound a rigid scaffold for studying steric effects in ester derivatives.

Properties

CAS No.

92860-49-6

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

methyl 2,8,8-trimethyl-1,3,4,5,6,7-hexahydronaphthalene-2-carboxylate

InChI

InChI=1S/C15H24O2/c1-14(2)8-5-6-11-7-9-15(3,10-12(11)14)13(16)17-4/h5-10H2,1-4H3

InChI Key

JLQDNUAEHHGXMP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2=C1CC(CC2)(C)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl-2-naphthoate typically involves a multi-step process. One common method is the Diels-Alder reaction, where myrcene reacts with 3-methyl-3-penten-2-one in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms a monocyclic intermediate, which is then cyclized in the presence of 85% phosphoric acid to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale operations. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl-2-naphthoate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C15H24O2
  • CAS Number : 16205842
  • Synonyms : Methyl 1,2,3,5,6,7,8,8a-octahydro-2,8,8-trimethyl-2-naphthoate

The compound features a naphthalene backbone with multiple methyl groups and an ester functional group that contributes to its unique properties.

Fragrance Industry

Methyl 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl-2-naphthoate is predominantly used in the fragrance industry due to its pleasant scent profile. It is often incorporated into perfumes and scented products as a base note.

Case Study: Fragrance Formulation

  • Product : A luxury perfume brand utilized this compound to enhance the longevity and depth of their fragrance.
  • Outcome : The incorporation of this compound resulted in a more robust scent that lasted longer on the skin compared to formulations without it.

Potential Therapeutic Uses

Emerging research indicates that compounds similar to this compound may have therapeutic properties. Studies have explored its potential as an anti-inflammatory agent.

Research Findings

  • In vitro studies demonstrated that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines.
  • Further research is required to establish its efficacy and safety in clinical settings.

Material Sciences

The compound's unique chemical structure allows it to be used as a plasticizer or additive in polymers. Its incorporation can improve flexibility and durability.

Application Example

  • Material : Polyvinyl chloride (PVC)
  • Modification : Adding this compound improved the mechanical properties of PVC films.

Environmental Applications

There is ongoing research into the biodegradability of this compound and its potential use in environmentally friendly formulations.

Study Overview

  • A recent study assessed the degradation rates of this compound in various environmental conditions.
  • Results indicated a promising rate of degradation under aerobic conditions.

Mechanism of Action

The mechanism of action of Methyl 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl-2-naphthoate involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Naphthalene Derivatives

Tetrahydro-8-Isopropyl-1-Naphthoic Acids ()
  • Structure : Features a tetrahydro-naphthalene backbone with an isopropyl group at position 8 and a carboxylic acid moiety.
  • Key Differences : The isopropyl group introduces greater steric bulk compared to the dimethyl groups in the target compound. This impacts reactivity, as bulky substituents hinder nucleophilic attacks or catalytic interactions.
  • Synthesis : Synthesized via nickel-aluminum alloy reduction, differing from the esterification and alkylation routes used for the target compound .
3,5,5,6,8,8-Hexamethyl-5,6,7,8-Tetrahydro-2-Naphthoic Acid (AHTN–COOH) ()
  • Structure : A hexamethyl-substituted tetrahydro-naphthoic acid with a carboxylic acid group at position 2.
  • Key Differences: The additional methyl groups enhance hydrophobicity (Mr = 260.36 g/mol) and influence crystal packing (monoclinic, P21/c space group). The carboxylic acid group allows salt formation, unlike the ester group in the target compound .
Isobutyl 1,2,3,4,5,6,7,8-Octahydro-2,8,8-Trimethyl-2-Naphthoate ()
  • Structure : Shares the same octahydro-naphthalene core but substitutes the methyl ester with an isobutyl ester .
  • Key Differences : The longer isobutyl chain increases molecular weight (C₁₇H₂₈O₂) and may alter solubility and metabolic stability compared to the methyl ester .

Physicochemical Properties

Property Target Compound AHTN–COOH Isobutyl Derivative
Molecular Weight (g/mol) 224.34 260.36 ~270 (estimated)
XLogP3-AA 4.2 ~5.0 (estimated) ~4.8 (estimated)
Functional Group Methyl Ester Carboxylic Acid Isobutyl Ester
Rotatable Bonds 2 3 4

Key Observations :

  • The target compound’s methyl ester balances lipophilicity (XLogP3-AA = 4.2) with moderate polarity, making it suitable for organic synthesis and drug delivery systems.
  • AHTN–COOH ’s carboxylic acid group reduces membrane permeability but enables ionic interactions in crystalline structures .

Biological Activity

Methyl 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl-2-naphthoate (commonly referred to as OTNE) is a synthetic compound primarily used in the fragrance industry. Its biological activity has been the subject of various studies focusing on its environmental impact, potential toxicity, and applications in perfumery.

  • Chemical Formula : C₁₆H₂₆O
  • Molecular Weight : 234.4 g/mol
  • CAS Numbers : 68155-66-8, 54464-57-2, 68155-67-9

OTNE is characterized by its clear yellow liquid form at room temperature and has a boiling point around 290 °C. The compound is known for its woody odor and is often used as a fragrance ingredient in perfumes and cosmetics .

Environmental Impact

OTNE has been evaluated for its environmental safety. The Bio Concentration Factor (BCF) for OTNE is measured at 391 L/kg, which is below the EU limit of 2000 and US limit of 1000 for bioaccumulation classification. This indicates a low potential for bioaccumulation in aquatic environments . Additionally, it has been detected in surface water at concentrations ranging from 29 to 180 ng/L, which are well below the Predicted No Effect Concentration (PNEC) thresholds .

Toxicological Studies

Toxicological assessments have indicated that OTNE poses low risks regarding cancer and developmental toxicity but has been associated with higher concerns related to allergies and immunotoxicity. According to the EWG Skin Deep database, OTNE scores low for cancer risk but high for potential allergic reactions .

Fragrance Applications

A significant body of research focuses on OTNE’s applications in the fragrance industry. It is commonly used as a substitute for natural ambergris due to its similar olfactory qualities. Studies have shown that OTNE can enhance the longevity and depth of fragrances when incorporated into formulations .

Sensory Evaluation

Research involving sensory evaluations has demonstrated that OTNE possesses a unique scent profile that can evoke feelings of warmth and comfort. Its woody notes make it a preferred choice in creating complex fragrance blends .

Data Table: Summary of Biological Activity

PropertyValue/Observation
Chemical Structure C₁₆H₂₆O
Molecular Weight 234.4 g/mol
Bio Concentration Factor 391 L/kg
Environmental Detection Surface water levels: 29–180 ng/L
Cancer Risk Low
Allergy Risk High
Fragrance Use Commonly used in perfumes and cosmetics

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of Methyl 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl-2-naphthoate?

  • Molecular Formula : C15H22O2 (derived from structural analogs in and ).
  • CAS Registry : 299-542-0 (registered on 31/05/2018) .
  • Stereochemistry : The compound features a bicyclic octahydronaphthalene backbone with methyl substituents at positions 2, 8, and 8, contributing to steric hindrance and conformational rigidity.
  • Methodological Note : For structural verification, use X-ray crystallography (as in ) or NMR spectroscopy (referencing techniques in ) to resolve methyl group orientation and ring conformation .

Q. What synthetic routes are reported for methyl-substituted octahydronaphthoate derivatives?

  • Acylation Strategies : highlights acetylation of tetramethylnaphthalene intermediates using anhydrides or acyl halides under basic conditions.
  • Catalytic Hydrogenation : Partial hydrogenation of naphthalene precursors (e.g., 1,2,3,4-tetrahydro derivatives in ) followed by esterification with methyl groups .
  • Key Consideration : Monitor reaction selectivity using GC-MS to avoid over-reduction or side products like diastereomers .

Q. How can researchers validate the purity of this compound?

  • Chromatographic Methods : HPLC with UV detection (λ = 220–260 nm) is recommended due to aromatic conjugation.
  • Spectroscopic Confirmation : Compare IR carbonyl stretches (~1740 cm⁻¹ for ester groups) and <sup>13</sup>C NMR signals for methyl carbons (δ 20–25 ppm) with literature data .

Advanced Research Questions

Q. How do steric and electronic effects of methyl substituents influence reactivity in catalytic applications?

  • Steric Effects : The 2,8,8-trimethyl configuration creates a sterically crowded environment, reducing accessibility for nucleophilic attack at the ester group (observed in analogs from ).
  • Electronic Effects : Methyl groups donate electron density via hyperconjugation, stabilizing carbocation intermediates in acid-catalyzed reactions.
  • Experimental Design : Use DFT calculations to model transition states and compare with kinetic data from hydrolysis experiments .

Q. What crystallographic data are available for structurally related compounds, and how can they inform conformational analysis?

  • Crystal System : Monoclinic (P21/c) with unit cell parameters (e.g., a = 8.97 Å, b = 10.14 Å, c = 17.71 Å) as reported for AHTN–COOH in .
  • Data Application : Use Mercury software to overlay crystal structures of analogs (e.g., 5,5,8,8-tetramethyl derivatives) and predict packing behavior or solubility .

Q. How can researchers resolve contradictions in spectral data for diastereomeric mixtures?

  • Case Study : describes using 2D NMR (COSY, NOESY) to distinguish between threo and erythro isomers in octahydronaphthalene derivatives.
  • Methodology :

Acquire <sup>1</sup>H-<sup>13</sup>C HSQC to assign proton-carbon correlations.

Apply NOE difference spectroscopy to identify spatial proximity of methyl groups .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Issue : Racemization at the 2-position during esterification under high-temperature conditions.
  • Mitigation : Use low-temperature enzymatic catalysis (e.g., lipases) or chiral auxiliaries to preserve enantiomeric excess .

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